

Application Notes and Protocols for D-Idose-18O2 in Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling in combination with mass spectrometry has become an indispensable tool for quantitative proteomics and metabolomics. The use of isotopically labeled internal standards allows for accurate quantification by correcting for variations in sample preparation and instrument response. D-ldose, a rare aldohexose, and its isotopically labeled form, **D-ldose-1802**, can serve as valuable tools in glycobiology research, particularly in studies involving metabolic tracing and quantitative glycan analysis. The incorporation of two 180 atoms results in a +4 Dalton mass shift, providing a clear and distinct signal in mass spectrometric analyses.

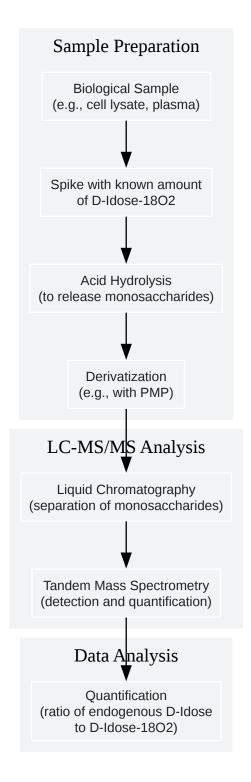
These application notes provide an overview of the potential uses of **D-Idose-18O2** in mass spectrometry-based research, along with detailed protocols for its application as an internal standard for the quantification of monosaccharides and as a tracer in metabolic flux analysis.

Application 1: D-Idose-18O2 as an Internal Standard for Monosaccharide Quantification

Objective: To accurately quantify the concentration of D-Idose in a biological sample using **D-Idose-18O2** as an internal standard. This method can be adapted for the quantification of other monosaccharides by using their respective 18O-Iabeled counterparts.



Experimental Workflow



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Caption: Workflow for monosaccharide quantification using a stable isotope-labeled internal standard.

Protocol: Quantification of D-Idose using D-Idose-18O2

- 1. Sample Preparation and Spiking:
- To 100 μL of the biological sample (e.g., hydrolyzed glycoprotein sample, cell extract), add a known concentration of **D-Idose-18O2** (e.g., 10 μM). The amount of internal standard should be optimized based on the expected concentration of the analyte.
- 2. Hydrolysis (for complex carbohydrates):
- If quantifying monosaccharides from glycoproteins or polysaccharides, perform acid hydrolysis. Add 100 μL of 2M trifluoroacetic acid (TFA) to the sample.
- Incubate at 100°C for 4 hours.
- Dry the sample under a stream of nitrogen.
- Reconstitute in 100 μL of water.
- 3. Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP):
- To the hydrolyzed or monosaccharide sample, add 50 μL of 0.5 M PMP in methanol and 50 μL of 0.3 M NaOH.
- Incubate at 70°C for 30 minutes.
- Neutralize the reaction with 50 μL of 0.3 M HCl.
- Extract the PMP-labeled monosaccharides with 200 μL of chloroform. Repeat the extraction three times.
- Pool the aqueous layers and dry them.
- Reconstitute the sample in 100 μL of mobile phase for LC-MS/MS analysis.
- 4. LC-MS/MS Analysis:



- LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 10% to 40% B over 15 minutes.
- Flow Rate: 0.2 mL/min.
- Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
 - D-Idose-PMP: Monitor the transition from the precursor ion to a specific product ion.
 - D-Idose-18O2-PMP: Monitor the transition corresponding to the +4 Da shifted precursor ion to its product ion.

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions for PMP-labeled D-ldose and **D-ldose-1802**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
D-Idose-PMP	[M+H]+	Fragment 1	Optimized Value
Fragment 2	Optimized Value		
D-Idose-18O2-PMP	[M+H+4]+	Fragment 1	Optimized Value
Fragment 2	Optimized Value		

Note: The exact m/z values will depend on the derivatization agent used. For PMP, the mass of the derivative needs to be calculated.



Table 2: Quantitative Analysis of D-Idose in a Hypothetical Sample

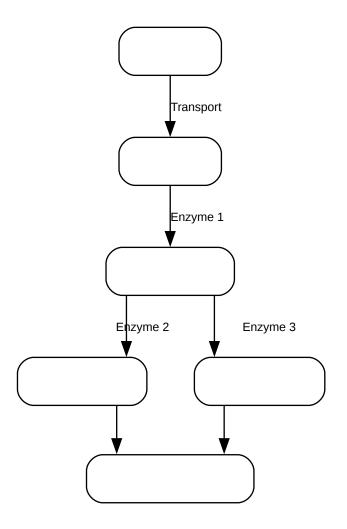
Sample ID	Peak Area (D- Idose)	Peak Area (D- Idose-18O2)	Area Ratio (Analyte/IS)	Concentration (µM)
Control 1	150,000	300,000	0.50	5.0
Control 2	145,000	290,000	0.50	5.0
Treated 1	300,000	300,000	1.00	10.0
Treated 2	310,000	310,000	1.00	10.0

Application 2: Metabolic Flux Analysis using D-Idose-18O2

Objective: To trace the metabolic fate of D-Idose within a cellular system by monitoring the incorporation of 18O into downstream metabolites. This provides insights into pathway activity and metabolic reprogramming.

Signaling Pathway Visualization





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